molecular formula C15H19N5 B12115387 2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine

2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine

Cat. No.: B12115387
M. Wt: 269.34 g/mol
InChI Key: UTWXPHLUMHMQCU-UHFFFAOYSA-N
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Description

“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7400^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” is a complex organic compound characterized by its unique spiro and tricyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” likely involves multiple steps, including the formation of the spiro and tricyclic cores. Common synthetic strategies may include:

    Cyclization Reactions: Formation of the tricyclic structure through intramolecular cyclization.

    Spiro Formation: Introduction of the spiro center via nucleophilic substitution or other spiro-forming reactions.

    Functional Group Transformations: Introduction of the amine group and other functional groups through standard organic transformations.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Flow Chemistry: Continuous flow processes to enhance scalability and reproducibility.

    Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” may undergo various chemical reactions, including:

    Oxidation: Conversion of amine groups to nitro or other oxidized forms.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential therapeutic effects in various diseases.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Specialty Chemicals: Application in the production of specialty chemicals with unique properties.

    Advanced Materials: Use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of “2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Pathway Modulation: Influence on cellular pathways through direct or indirect interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structural features.

    Tricyclic Compounds: Compounds with tricyclic frameworks that exhibit similar properties.

Uniqueness

“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” is unique due to its specific combination of spiro and tricyclic structures, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

spiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,1'-cycloheptane]-2-amine

InChI

InChI=1S/C15H19N5/c16-13-18-14-17-11-7-3-4-8-12(11)20(14)15(19-13)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H3,16,17,18,19)

InChI Key

UTWXPHLUMHMQCU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)N=C(NC3=NC4=CC=CC=C4N23)N

Origin of Product

United States

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